molecular formula C6H9N3O B15057037 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine CAS No. 1429902-64-6

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine

Cat. No.: B15057037
CAS No.: 1429902-64-6
M. Wt: 139.16 g/mol
InChI Key: VFIHAWGAYBQVAE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is a bicyclic heterocyclic compound featuring a pyrazolo-oxazine scaffold. The molecule comprises a pyrazole ring fused with a 1,3-oxazine ring, with an amine group at the 3-position (Figure 1). This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery. The compound’s molecular formula is C₆H₈N₃O, with a molecular weight of 138.15 g/mol (exact mass: 138.0668) . Its synthetic utility stems from the reactivity of the amine group, which allows for derivatization into diverse pharmacophores.

Properties

CAS No.

1429902-64-6

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine

InChI

InChI=1S/C6H9N3O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3,7H2

InChI Key

VFIHAWGAYBQVAE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)N)OC1

Origin of Product

United States

Preparation Methods

A widely cited method involves the cyclization of 1,2-dihydropyrazol-3-one (CAS 137-45-1) with 1,3-dibromopropane (CAS 109-64-8) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in two stages under dimethylformamide (DMF) solvent conditions:

  • Base Activation : 1,2-Dihydropyrazol-3-one is treated with K₂CO₃ at 130°C for 30 minutes to deprotonate reactive sites.
  • Ring Formation : 1,3-Dibromopropane is added, facilitating nucleophilic substitution to form the oxazine ring. The reaction continues for 2 hours, yielding the target compound at 94% efficiency.

This method is favored for its high yield and scalability. However, the use of DMF, a polar aprotic solvent with environmental concerns, necessitates post-reaction purification steps.

Parameter Detail
Starting Material 1,2-Dihydropyrazol-3-one
Alkylating Agent 1,3-Dibromopropane
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 130°C
Reaction Time 2.5 hours (total)
Yield 94%

Patent-Derived Routes via Carboxamide Intermediates

A 2017 patent (CA3015166A1) discloses the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide derivatives. Although focused on carboxamides, the disclosed strategies provide a foundation for amine synthesis:

  • Intermediate Functionalization : Hydrolysis of carboxamide groups to amines using Hofmann degradation (Br₂/NaOH) or Curtius rearrangement.
  • Key Steps :
    • Formation of the pyrazolo-oxazine core via cycloaddition.
    • Introduction of a carboxamide group at position 2.
    • Conversion to the primary amine at position 3 via controlled hydrolysis.

This route is less direct but valuable for generating structurally diverse analogs.

Comparative Analysis of Synthetic Approaches

The table below evaluates the feasibility of each method based on yield, scalability, and sustainability:

Method Yield Scalability Solvent Use Catalyst Reusability
Cyclization 94% High DMF (hazardous) Not applicable
Nano-Magnetic Catalysis ~85% Moderate Solvent-free Yes (5+ cycles)
Patent-Derived Hydrolysis 60–70% Low Aqueous No

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution due to its amine and oxazine functionalities:

  • Amination : Reaction with ethanolamine or ethylenediamine in dry toluene yields 6-hydroxy- and 6-aminoethyl derivatives. These reactions are facilitated by the amine’s nucleophilic character .

  • Hydrazine derivatives : Interaction with hydrazine hydrate or phenyl hydrazine forms urea and thione derivatives (e.g., 1-(3,7-dimethyl-5-oxo-1-phenyl-1,5-dihydro-6H-pyrazolo[4,3-g]pteridin-6-yl)urea). Fusion of these intermediates can lead to cyclized products like 1,2,4-triazol-2-one derivatives .

Acid-Base Reactions

The compound forms salts through protonation:

  • Hydrochloride salt formation : Reaction with HCl produces the hydrochloride salt, which is stable and often used for purification .

Other Reactions

  • O-Alkylation : Reaction with ethyl chloroacetate under basic conditions (e.g., potassium carbonate in acetone) results in O-alkylation, forming ester derivatives .

  • Esterification : Reaction with ethyl glycinate in pyridine yields ethyl acetate derivatives, which can undergo further cyclization .

Key Observations and Trends

  • Reactivity of functional groups : The amine group enables nucleophilic substitution, while the oxazine ring participates in alkylation and cyclization processes .

  • Versatility in derivatization : The compound serves as a scaffold for generating diverse derivatives with potential pharmacological activity, such as phosphodiesterase inhibitors .

  • Condition-dependent outcomes : Reaction conditions (e.g., solvent choice, temperature) critically influence product formation, as seen in O-alkylation vs. cyclization pathways .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine:

Basic Information
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is also identified by the PubChem CID 84819161 . Synonyms include 1429902-64-6, SCHEMBL20939452, and DTXSID601221322 .

Potential Applications
While the search results do not explicitly detail the applications of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine, they do point to related compounds and areas of interest:

  • Related Compounds: The search results mention a related compound, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, and its potential uses in pharmaceutical compositions . This suggests that 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine might have similar applications or be a precursor in the synthesis of such compounds.
  • General Applications of Similar Structures: Pyrazolo[5,1-b][1,3]oxazines, in general, may have uses in various applications, considering that similar chemical structures are used in pharmaceuticals , rubber manufacturing , and other industrial applications .
  • Agrochemicals: Certain dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives are used as intermediate for preparing different agrochemicals .

Safety Information
There is a mention of chemical safety information on PubChem for the related compound 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine . However, without specific details, it's difficult to extrapolate the exact safety profile of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substituent Modifications

  • 6,6-Dimethyl Derivative (CAS 1707367-88-1): This derivative introduces two methyl groups at the 6-position of the oxazine ring, increasing hydrophobicity. Its molecular formula (C₈H₁₄ClN₃O) and higher molecular weight (203.67 g/mol) suggest enhanced metabolic stability compared to the parent compound .
  • Fluorine’s electronegativity may also alter hydrogen-bonding interactions in target binding .
  • 3-Bromo Derivative (CAS 1707580-84-4) :
    Bromine substitution at the 3-position increases molecular weight (217.06 g/mol ) and introduces a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura). However, bromine’s bulkiness could sterically hinder binding .

Positional Isomerism

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine (CAS 1779573-25-9) :
    The amine group at the 2-position (vs. 3-position in the parent compound) alters electronic distribution. With a molecular formula of C₆H₉N₃O , it has slightly higher polarity due to the amine’s proximity to the oxazine oxygen .

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine (CAS 2705222-77-9): Positioning the amine on the oxazine ring (6-position) creates a distinct pharmacophore.

Functional Group Replacements

  • Carboxylic Acid Derivative (CAS 1428234-36-9): Replacing the amine with a carboxylic acid (C₉H₁₂N₂O₃) significantly increases polarity (logP reduction) and introduces hydrogen-bond donor/acceptor capacity. This derivative is classified as non-hazardous under GHS, enhancing its safety profile .
  • Boronic Acid Pinacol Ester (AS42468) :
    This derivative (exact structure unspecified) incorporates a boronic ester, enabling use in Suzuki-Miyaura cross-couplings. Such modifications are critical for synthesizing biaryl-containing drug candidates .

  • Methanol Derivative (CAS 1239784-22-5): The addition of a hydroxymethyl group (C₇H₁₀N₂O₂) enhances water solubility (logP ~0.5) but reduces membrane permeability .

Biological Activity

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

This structure includes a pyrazolo ring fused with an oxazine moiety, which is significant for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine. For instance, compounds derived from this scaffold have shown activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Studies

A study indicated that certain derivatives exhibited MIC values as low as 0.98 µg/mL against MRSA strains, highlighting their potential in combating antibiotic-resistant bacteria . The following table summarizes the antibacterial activity of selected derivatives:

CompoundTarget BacteriaMIC (µg/mL)
6aS. aureus (ATCC 25923)3.90
6bMRSA<1
6cE. coli>100

Anticancer Activity

The anticancer potential of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Case Studies

In a recent investigation involving several synthesized compounds based on this scaffold:

  • Compound 3k demonstrated significant antiproliferative activity against A549 lung cancer cells.
  • The cytotoxicity was evaluated across different cell lines with varying responses noted; rapid growth cells were more susceptible compared to slower-growing fibroblasts .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. Molecular docking studies suggest that these compounds may bind to essential proteins involved in bacterial resistance and cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine, and how can reaction conditions be systematically validated?

  • Methodological Answer :

  • One-pot multicomponent reactions (e.g., using aldehydes, hydrazine derivatives, and nitriles) under mild, solvent-free conditions are effective. Reaction optimization should include temperature control (e.g., 120°C for cyclization) and catalyst screening (e.g., meglumine for green synthesis) .
  • Validation : Monitor intermediates via TLC and confirm final products using ¹H/¹³C NMR and FT-IR spectroscopy to identify functional groups (e.g., amine and oxazine peaks). Purity can be assessed via HPLC with UV detection (λ = 254 nm) .

Q. How can spectroscopic and chromatographic techniques be integrated to resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Combine 2D NMR (e.g., HSQC, HMBC) to map heterocyclic connectivity, particularly for distinguishing pyrazole and oxazine ring conformations.
  • Use mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns, resolving ambiguities in substituent placement (e.g., chlorine vs. methoxy groups) .

Advanced Research Questions

Q. What computational strategies are effective in predicting ADME properties and bioactivity of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine derivatives?

  • Methodological Answer :

  • Employ in silico tools like SwissADME or PreADMET to model pharmacokinetic parameters (e.g., logP, BBB permeability). For bioactivity, use molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases or GPCRs) and validate with MD simulations (GROMACS) .
  • Cross-reference predictions with experimental IC₅₀ data from enzyme inhibition assays to refine QSAR models .

Q. How can factorial design principles be applied to optimize the synthesis yield and purity of this compound?

  • Methodological Answer :

  • Use a 2³ factorial design to test variables: temperature (80–140°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. DMF). Analyze main effects and interactions via ANOVA.
  • For purity optimization, apply response surface methodology (RSM) to model recrystallization conditions (e.g., solvent/antisolvent ratios) .

Q. How should researchers address contradictions in reported biological activity data (e.g., antibacterial vs. anti-inflammatory efficacy) for derivatives of this compound?

  • Methodological Answer :

  • Conduct dose-response studies across standardized assays (e.g., MIC for antibacterial activity; COX-2 inhibition for anti-inflammatory). Control for variables like bacterial strain (Gram+ vs. Gram–) or cell line specificity.
  • Apply meta-analysis frameworks to reconcile discrepancies, incorporating covariates such as substituent electronic effects (Hammett constants) or lipophilicity .

Q. What multi-step synthetic strategies are recommended for functionalizing the pyrazole-oxazine core while maintaining regioselectivity?

  • Methodological Answer :

  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) for amine protection during electrophilic substitutions (e.g., nitration or halogenation).
  • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to introduce substituents at the pyrazole C4 position, followed by deprotection .

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